8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Overview
Description
8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxadiazocines, which are characterized by their fused ring systems and diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorophenyl isocyanate with 3-methylphenyl hydrazine to form an intermediate, which is then cyclized under acidic conditions to yield the desired benzoxadiazocine structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of nitro groups would yield amine derivatives.
Scientific Research Applications
8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but with an oxo group instead of a thioxo group.
8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-sulfonamide: Similar structure but with a sulfonamide group.
Uniqueness
The uniqueness of 8-chloro-N-(4-chlorophenyl)-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H21Cl2N3O2S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C25H21Cl2N3O2S/c1-14-4-3-5-18(12-14)30-24(33)29-22-19-13-16(27)8-11-20(19)32-25(30,2)21(22)23(31)28-17-9-6-15(26)7-10-17/h3-13,21-22H,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
DTVHVQJJLFMEDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Cl)C)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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